Phosphoric acid, pentyl dipropyl ester
Description
Structure
3D Structure
Properties
CAS No. |
646450-38-6 |
|---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
pentyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-4-7-8-11-15-16(12,13-9-5-2)14-10-6-3/h4-11H2,1-3H3 |
InChI Key |
RCWUXPGHJCTUEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(OCCC)OCCC |
Origin of Product |
United States |
Synthetic Methodologies for Phosphoric Acid, Pentyl Dipropyl Ester
Established Synthetic Pathways and Precursors
The traditional and most common methods for synthesizing unsymmetrical trialkyl phosphates like pentyl dipropyl phosphate (B84403) rely on the sequential esterification of a phosphorus precursor, typically phosphorus oxychloride (POCl₃). This approach allows for the controlled addition of different alcohol moieties.
Esterification Reactions in Phosphoric Acid, Pentyl Dipropyl Ester Synthesis
The synthesis of this compound can be strategically approached in two primary sequences involving the reaction of phosphorus oxychloride with propanol (B110389) and pentanol (B124592). These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Method A: Stepwise reaction starting with propanol
Formation of Dipropyl Phosphorochloridate: Phosphorus oxychloride is reacted with two equivalents of propanol in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction forms the intermediate dipropyl phosphorochloridate.
Reaction with Pentanol: The isolated dipropyl phosphorochloridate is then reacted with one equivalent of pentanol, again in the presence of a base, to yield the final product, this compound.
Method B: Stepwise reaction starting with pentanol
Formation of Pentyl Dichlorophosphate (B8581778): Phosphorus oxychloride is treated with one equivalent of pentanol and a base to form pentyl dichlorophosphate.
Reaction with Propanol: The pentyl dichlorophosphate intermediate is subsequently reacted with two equivalents of propanol in the presence of a base to furnish the desired pentyl dipropyl phosphate.
The choice between these pathways can be influenced by the reactivity of the alcohols and the ease of purification of the intermediates. A general representation of the esterification reaction is as follows:
P(O)Cl₃ + 2 R¹OH + R²OH + 3 Base → P(O)(OR¹)₂(OR²) + 3 Base·HCl
Where R¹ is the propyl group and R² is the pentyl group (or vice versa).
A related classical approach is the reaction of a dialkyl phosphite (B83602) (e.g., dipropyl phosphite) with an alkyl halide (e.g., pentyl iodide) in the presence of a base, followed by oxidation. However, the sequential chloride substitution on phosphorus oxychloride is generally more direct for trialkyl phosphate synthesis.
Optimization of Reaction Conditions for this compound Yield
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base used.
| Parameter | Condition | Rationale and Impact on Yield |
| Solvent | Aprotic, non-polar solvents such as toluene, dichloromethane (B109758), or diethyl ether. | These solvents are inert under the reaction conditions and facilitate the precipitation of the hydrochloride salt of the base, simplifying its removal by filtration. The choice of solvent can influence reaction rates and solubility of intermediates. |
| Temperature | Typically maintained between 0°C and room temperature, especially during the addition of reactants. | The reactions are often exothermic. Low temperatures help to control the reaction rate, minimize side reactions (such as the formation of symmetrical trialkyl phosphates), and improve selectivity. |
| Base | Tertiary amines like triethylamine or pyridine. | These bases are effective at scavenging the HCl produced during the reaction without competing as nucleophiles. The stoichiometry of the base should be at least equivalent to the moles of HCl generated. |
| Reactant Addition | Slow, dropwise addition of the alcohol or phosphorus oxychloride. | This method helps to control the exothermicity of the reaction and allows for more selective substitution, thereby increasing the yield of the desired unsymmetrical product. |
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of Pentyl Dipropyl Phosphate via Method A This table presents plausible data based on general knowledge of similar reactions, as specific experimental data for this compound is not readily available in public literature.
| Entry | Propanol (equiv.) | Pentanol (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2.0 | 1.0 | 3.0 | Toluene | 0 → 25 | 12 | 75 |
| 2 | 2.1 | 1.0 | 3.1 | Dichloromethane | 0 → 25 | 12 | 82 |
| 3 | 2.0 | 1.1 | 3.1 | Toluene | -10 → 20 | 18 | 78 |
| 4 | 2.1 | 1.05 | 3.15 | Dichloromethane | 0 | 24 | 85 |
Novel Approaches in this compound Preparation
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the preparation of phosphate esters. These novel approaches focus on the use of catalysts and adherence to the principles of green chemistry.
Catalytic Strategies in this compound Synthesis
Catalytic methods offer the potential for milder reaction conditions, higher selectivity, and reduced waste generation. For the synthesis of unsymmetrical trialkyl phosphates, several catalytic systems have been explored.
Phase-Transfer Catalysis (PTC): This method can be employed in the reaction between a dialkyl hydrogen phosphite and an alkyl halide. researchgate.net For instance, dipropyl phosphite could be reacted with pentyl iodide in a two-phase system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. This would be followed by an oxidation step to form the phosphate. This approach can offer good yields (40-80% for mixed dialkyl phosphates) under relatively mild conditions. researchgate.net
Organocatalysis: Nucleophilic catalysts such as N-methylimidazole or pyridine N-oxides have been shown to promote the phosphorylation of alcohols. jst.go.jp These catalysts can activate chlorophosphate intermediates, facilitating the attack by the alcohol nucleophile under amine-free conditions, which can simplify purification. jst.go.jp
Metal-Based Catalysis: While more common for other phosphorus-containing compounds, certain metal complexes can catalyze the formation of P-O bonds. Research in this area is ongoing and aims to develop catalysts that can selectively promote the formation of unsymmetrical phosphate esters.
Table 2: Comparison of Catalytic Approaches for Mixed Alkyl Phosphate Synthesis This table provides a conceptual comparison based on literature for similar compounds.
| Catalytic System | Precursors | General Conditions | Advantages | Potential Challenges |
| Phase-Transfer Catalysis | Dialkyl phosphite, Alkyl halide | Biphasic system, PTC catalyst, Mild temperature | Good yields, Use of inexpensive bases | Requires subsequent oxidation step |
| Organocatalysis (e.g., Pyridine N-oxide) | Dialkyl phosphorochloridate, Alcohol | Anhydrous organic solvent, Room temperature | Amine-free, Mild conditions, High yields | Catalyst loading and cost can be a factor |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pentyl dipropyl phosphate synthesis, these principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods generally offer better atom economy than stoichiometric reactions.
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as acetonitrile (B52724) or solvent-free conditions where possible. uq.edu.au
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Exploring the use of bio-based propanol and pentanol as starting materials.
Waste Reduction: Minimizing the formation of byproducts, such as the hydrochloride salts in traditional methods, which can be achieved through catalytic cycles or by using reagents that produce benign byproducts. A "one-pot" synthesis, where intermediates are not isolated, can also reduce waste and improve efficiency. researchgate.net
Purification and Isolation Techniques for this compound Intermediates
The purity of the final product is critically dependent on the effective purification of the intermediates and the final ester. Common techniques include:
Filtration: This is the primary method for removing the precipitated hydrochloride salt of the base used in the reaction.
Washing: The crude product is often washed with water or dilute acidic and basic solutions to remove any remaining salts, unreacted alcohols, and other water-soluble impurities.
Drying: The organic layer containing the product is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate to remove residual water.
Distillation: Vacuum distillation is a common method for purifying the final trialkyl phosphate, as these compounds can have high boiling points and may be susceptible to decomposition at atmospheric pressure. google.com
Chromatography: For high-purity applications, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate the desired unsymmetrical phosphate ester from any symmetrical byproducts (tripentyl phosphate and tripropyl phosphate) and other impurities.
A multi-step purification process is often necessary to achieve a high degree of purity for the target compound. nih.gov For instance, a crude phosphate ester product can first be washed with a dilute acidic solution to remove any residual catalyst, followed by a water wash, drying under reduced pressure, and then treatment with an acid scavenger. nih.gov
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and mechanistic investigations of This compound . Despite extensive queries for information on its hydrolysis pathways, transesterification reactions, and specific reaction studies, no dedicated scholarly articles, detailed research findings, or kinetic and thermodynamic data for this particular compound could be identified.
General information on the hydrolysis and transesterification of phosphate esters is available. This body of research describes common mechanistic pathways, such as nucleophilic attack at the phosphorus center, and the influence of factors like pH, temperature, and steric hindrance on reaction rates. reddit.comsamipubco.comnih.govlibretexts.org For instance, the hydrolysis of phosphate esters can proceed through associative, dissociative, or concerted mechanisms, and is generally catalyzed by acids or bases. samipubco.comlibretexts.org The rate of these reactions is known to be influenced by the steric bulk of the alkyl groups attached to the phosphate core. nih.gov Similarly, transesterification processes for various phosphate esters have been documented, often involving catalysts to facilitate the exchange of alkoxy groups. google.comgoogle.com
However, the user's request was for an article focusing solely on "this compound" and required the inclusion of specific data tables and detailed research findings. The absence of such specific data in the public domain makes it impossible to construct the requested scientifically accurate and detailed article. The available literature on related compounds does not provide the specific quantitative data (e.g., rate constants, activation energies, product yields under varying conditions) necessary to fulfill the prompt's requirements for data tables and in-depth analysis of this specific ester.
Therefore, the generation of an article that adheres to the provided outline and content requirements for "this compound" cannot be completed at this time due to the unavailability of the necessary scientific research.
Chemical Reactivity and Mechanistic Investigations of Phosphoric Acid, Pentyl Dipropyl Ester
Specific Reaction Studies
Reactivity of Phosphoric Acid, Pentyl Dipropyl Ester with Propionyl Chloride
Extensive literature searches did not yield specific information regarding the reactivity of this compound with propionyl chloride. Consequently, the identification and characterization of reaction products, as well as proposed reaction mechanisms for this specific interaction, are not available in the public domain.
Product Identification and Characterization
No data has been identified for the products resulting from the reaction between this compound and propionyl chloride.
Proposed Reaction Mechanisms
There are no proposed reaction mechanisms available in the scientific literature for the reaction of this compound with propionyl chloride.
Oxidation and Reduction Chemistry of this compound
Specific studies detailing the oxidation and reduction chemistry of this compound, including the identification of oxidation or reduction products and its electrochemical behavior, are not present in the reviewed scientific literature. While general principles of organophosphate oxidation and reduction exist, data specific to this particular mixed ester is unavailable.
Identification of Oxidation/Reduction Products
There is no available data on the specific products formed from the oxidation or reduction of this compound.
Electrochemical Behavior
No information regarding the electrochemical behavior of this compound has been found in the public literature. Therefore, no data tables on its electrochemical properties can be provided.
Advanced Analytical and Spectroscopic Characterization of Phosphoric Acid, Pentyl Dipropyl Ester
Chromatographic Separation Techniques for Phosphoric Acid, Pentyl Dipropyl Ester
Chromatographic methods are fundamental for the separation and identification of individual components from complex mixtures. For a compound like this compound, both gas and liquid chromatography offer robust analytical solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organophosphate esters. d-nb.info The method provides both chromatographic separation based on boiling point and polarity, and mass spectral data that offers structural information.
For this compound, a standard GC-MS analysis would involve injection into a heated port, separation on a capillary column (commonly a non-polar or semi-polar phase like a 5% phenyl-methylpolysiloxane), and detection by a mass spectrometer operating in electron ionization (EI) mode. nih.gov The retention time would be influenced by the column temperature program.
The electron ionization mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns. The molecular ion peak ([M]⁺) may be of low abundance or absent. Key fragmentation pathways for trialkyl phosphates involve the cleavage of the P-O-C and C-O bonds, as well as rearrangements. mdpi.com Common fragment ions would arise from the loss of alkyl and alkoxy groups.
Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Information |
| Molecular Formula | C₁₁H₂₅O₄P |
| Molecular Weight | 252.29 g/mol |
| GC Retention Index | Prediction requires specific column and temperature program. Generally, it would be higher than for smaller trialkyl phosphates. |
| Key Predicted m/z Fragments | Fragments corresponding to the loss of pentyl, pentyloxy, propyl, and propyloxy groups, as well as ions resulting from McLafferty rearrangements of the alkyl chains. A prominent peak at m/z 99, characteristic of many organophosphates, is also expected. elpub.ru |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. For organophosphate esters, reversed-phase HPLC is a common approach. helixchrom.com
A typical HPLC method for this compound would utilize a C18 stationary phase. The mobile phase would likely be a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, to ensure adequate separation from other components. sielc.com Detection can be achieved using a variety of detectors, including ultraviolet (UV) for aromatic organophosphates, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). helixchrom.com
The retention of this compound on a reversed-phase column is governed by its hydrophobicity. The presence of the longer pentyl chain and two propyl chains gives it significant non-polar character, leading to a relatively strong retention under reversed-phase conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of its molecular structure.
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound would show distinct signals for the protons on the pentyl and propyl chains. The chemical shifts of the protons on the carbons directly attached to the phosphate (B84403) oxygen (α-carbons) would be downfield shifted due to the deshielding effect of the electronegative oxygen atom. These signals would also exhibit coupling to the ³¹P nucleus (³JHP). spectrabase.com
The ¹³C NMR spectrum would similarly show characteristic signals for the eleven carbon atoms in the molecule. The α-carbons of the ester groups would be the most downfield shifted among the aliphatic carbons. These carbons would also show coupling to the ³¹P nucleus (²JCP).
Predicted ¹H and ¹³C NMR Data for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pentyl-CH₂-O-P | ~4.0 - 4.2 (multiplet) | ~68 - 70 |
| Pentyl-CH₂ | ~1.6 - 1.8 (multiplet) | ~30 - 32 |
| Pentyl-CH₂ | ~1.3 - 1.5 (multiplet) | ~28 - 30 |
| Pentyl-CH₂ | ~1.3 - 1.5 (multiplet) | ~22 - 24 |
| Pentyl-CH₃ | ~0.9 (triplet) | ~14 |
| Propyl-CH₂-O-P | ~3.9 - 4.1 (multiplet) | ~72 - 74 |
| Propyl-CH₂ | ~1.7 - 1.9 (multiplet) | ~23 - 25 |
| Propyl-CH₃ | ~0.95 (triplet) | ~10 |
Note: Predicted values are based on general principles and data for similar compounds. Actual values may vary based on solvent and other experimental conditions.
Phosphorus (³¹P) NMR Chemical Shifts and Structural Elucidation
³¹P NMR spectroscopy is particularly informative for organophosphate compounds as the chemical shift is highly sensitive to the electronic environment around the phosphorus atom. db-thueringen.de For trialkyl phosphates, the ³¹P chemical shifts typically appear in a well-defined region of the spectrum. researchgate.net
This compound, being a tetracoordinated phosphate ester, is expected to show a single resonance in its proton-decoupled ³¹P NMR spectrum. The chemical shift would be in the characteristic range for trialkyl phosphates, generally between approximately -5 and +5 ppm relative to an 85% phosphoric acid standard. nih.govnih.gov The asymmetry of the alkyl groups (one pentyl and two propyl) does not result in multiple ³¹P signals but defines the specific chemical environment that determines the exact chemical shift.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com For this compound, these techniques are excellent for identifying key functional groups.
The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the P=O stretching vibration, typically found in the range of 1250-1300 cm⁻¹. nih.gov The P-O-C stretching vibrations will give rise to a series of bands in the fingerprint region, generally between 950 and 1100 cm⁻¹. The C-H stretching vibrations of the alkyl chains will be observed in the 2850-3000 cm⁻¹ region. elpub.ru
In the Raman spectrum, the P=O stretch is also observable, though its intensity can vary. The symmetric P-O-C stretching vibrations are often more prominent in the Raman spectrum compared to the IR spectrum. The C-H stretching and bending modes of the alkyl groups will also be present. americanpharmaceuticalreview.com
Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H Stretch (alkyl) | 2850 - 3000 | IR, Raman |
| P=O Stretch | 1250 - 1300 | IR (strong), Raman (variable) |
| P-O-C Stretch (asymmetric) | 1000 - 1100 | IR (strong) |
| P-O-C Stretch (symmetric) | 950 - 1050 | Raman (strong) |
| C-H Bend (alkyl) | 1350 - 1470 | IR, Raman |
Mass Spectrometry Fragmentation Patterns of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the fragmentation pattern under electron ionization (EI) can be predicted based on the general behavior of trialkyl phosphates.
Upon ionization, the molecule is expected to undergo a series of cleavage and rearrangement reactions. The primary fragmentation pathways for trialkyl phosphates involve the breaking of the phosphorus-oxygen-carbon (P-O-C) bonds. This typically occurs through alpha-cleavage relative to the oxygen atom and can also involve hydrogen rearrangements.
A systematic study of the fragmentation of organophosphate esters shows that the branching of the alkyl substituents significantly influences the fragmentation processes nih.gov. For this compound, the presence of both pentyl and propyl groups will lead to a complex but interpretable spectrum.
Predicted Fragmentation Pathways:
Loss of Alkyl Radicals: The initial fragmentation is likely the loss of a pentyl or propyl radical from the molecular ion.
Loss of Alkene Molecules: Subsequent fragmentation can occur through the elimination of neutral alkene molecules (propene or pentene) via a McLafferty-type rearrangement.
Stepwise Cleavage: Fragmentation often proceeds through a stepwise cleavage of the bonds between the phosphate group and the alkyl chains cnr.it. This leads to the formation of esters with a lower number of alkyl chains.
Formation of Protonated Phosphoric Acid: A common characteristic fragment ion for alkyl organophosphorus compounds is protonated orthophosphoric acid, [H₄PO₄]⁺ nih.gov.
To illustrate these patterns, we can examine the mass spectrometry data for a closely related compound, tripropyl phosphate, which is available in public databases nih.gov. The fragmentation of tripropyl phosphate shows characteristic losses of propyl and propene units, supporting the predicted pathways.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
| [M]⁺ | 252 | Molecular Ion |
| [M - C₃H₇]⁺ | 209 | Loss of a propyl radical |
| [M - C₅H₁₁]⁺ | 181 | Loss of a pentyl radical |
| [M - C₃H₆]⁺ | 210 | Loss of a propene molecule |
| [M - C₅H₁₀]⁺ | 182 | Loss of a pentene molecule |
| [H₄PO₄]⁺ | 99 | Protonated phosphoric acid |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high accuracy nih.govcolostate.edu.
For a molecule like this compound, obtaining a solid-state structure via X-ray crystallography presents a significant challenge. Trialkyl phosphates with relatively short alkyl chains, such as tripropyl phosphate, are typically colorless liquids at room temperature nih.gov. It is highly probable that this compound is also a liquid under standard conditions.
To perform X-ray crystallography, a high-quality single crystal is an absolute prerequisite nih.gov. While it is theoretically possible to crystallize this compound at low temperatures, the process can be difficult, and there is no indication in the current scientific literature that the crystal structure of this compound has been determined.
Numerous crystal structures of organophosphorus compounds have been reported, but these are typically salts, such as alkylammonium phosphates, or coordination polymers, which are solids at room temperature acs.orgnih.govrsc.org. The intermolecular forces in these solid-state structures are dominated by ionic interactions or coordination bonds, which are stronger than the van der Waals forces that would be present in a crystal of a neutral trialkyl phosphate.
In the absence of experimental crystallographic data, computational modeling methods, such as Density Functional Theory (DFT), could be employed to predict the likely low-energy conformations of the molecule in the gas phase or in solution.
Interactive Data Table: Crystallographic Data (Hypothetical)
Since no experimental data is available, this table illustrates the type of information that would be obtained from a successful X-ray crystallography study.
| Parameter | Value | Description |
| Crystal System | Not Determined | The symmetry of the crystal lattice. |
| Space Group | Not Determined | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | Not Determined | The lengths of the sides and angles of the unit cell. |
| Bond Lengths (P-O, O-C, C-C) | Not Determined | The distances between bonded atoms. |
| Bond Angles (O-P-O, P-O-C) | Not Determined | The angles between adjacent chemical bonds. |
| Torsion Angles | Not Determined | The dihedral angles describing the conformation of the alkyl chains. |
Computational Chemistry and Theoretical Studies of Phosphoric Acid, Pentyl Dipropyl Ester
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For phosphoric acid, pentyl dipropyl ester, these calculations can elucidate its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies on Molecular Conformation
Density Functional Theory (DFT) is a powerful computational method to investigate the conformational landscape of flexible molecules like this compound. The presence of rotatable bonds in the pentyl and dipropyl chains leads to a large number of possible conformers. A systematic conformational analysis, similar to studies performed on other trialkyl phosphates such as triallyl phosphate (B84403), would be necessary to identify the most stable geometries. acs.org
In such a study, the potential energy surface would be scanned by systematically rotating the dihedral angles of the ester side chains. Each resulting geometry would be optimized to find the local energy minima. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such calculations, providing a good balance between accuracy and computational cost. acs.org The relative energies of the conformers would then be calculated to determine their population distribution at a given temperature based on the Boltzmann distribution.
Table 1: Illustrative Conformational Analysis Data for a Hypothetical Set of this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| C1 | 0.00 | -178.5, 65.2, 179.1 |
| C2 | 0.45 | 70.1, 175.3, -68.9 |
| C3 | 1.23 | -72.4, -66.8, 177.6 |
| C4 | 2.15 | 68.9, 69.3, 70.5 |
Note: This table is a hypothetical representation of the type of data generated from a DFT conformational analysis.
HOMO-LUMO Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
For this compound, a DFT calculation would reveal the spatial distribution of these orbitals. Generally, in trialkyl phosphates, the HOMO is localized around the oxygen atoms of the phosphate group, while the LUMO is centered on the phosphorus atom. This suggests that the oxygen atoms are the primary sites for electrophilic attack, and the phosphorus atom is susceptible to nucleophilic attack.
Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A molecule with a large HOMO-LUMO gap is considered a "hard" molecule, while one with a small gap is a "soft" molecule. mdpi.com
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)
| Parameter | Value (eV) |
| EHOMO | -7.25 |
| ELUMO | 1.15 |
| HOMO-LUMO Gap | 8.40 |
| Electronegativity (χ) | 3.05 |
| Chemical Hardness (η) | 4.20 |
| Global Electrophilicity Index (ω) | 1.11 |
Note: These values are illustrative and would be derived from DFT calculations.
Molecular Dynamics Simulations of this compound Interactions
Such simulations could provide insights into:
Solvation Structure: How solvent molecules, such as water or an organic solvent, arrange themselves around the ester.
Intermolecular Interactions: The nature and strength of interactions with other molecules, including hydrogen bonding and van der Waals forces.
Diffusion and Transport Properties: How the molecule moves and diffuses within a medium.
For example, an MD simulation could model the behavior of this compound at an oil-water interface, providing information on its partitioning and orientation, which are relevant to its environmental fate and applications as a plasticizer or flame retardant.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity/toxicity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. acs.org For organophosphate esters, QSAR models have been developed to predict properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). acs.orgnih.gov These models are trained on experimental data from a set of known compounds to predict the properties of unmeasured compounds like this compound. acs.org
Software such as EPI Suite™ and OPERA are commonly used for these predictions. acs.org These programs use a variety of molecular descriptors, which are numerical representations of a molecule's structure, to build the QSAR models. For a high-molecular-weight compound like this compound, the reliability of QSAR predictions should be carefully considered, as some models may have limitations in their applicability domain. acs.org
Table 3: Illustrative QSAR-Predicted Physicochemical Properties for this compound
| Property | Predicted Value | QSAR Model/Software |
| Water Solubility | 15.5 mg/L | EPI Suite™ (WSKOWWIN) |
| Vapor Pressure | 2.1 x 10-4 Pa | EPI Suite™ (MPBPWIN) |
| Log Kow | 4.85 | EPI Suite™ (KOWWIN) |
Note: These are example predictions and would be generated using specific QSAR software.
Spectroscopic Property Prediction through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of a molecule.
Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies and IR intensities of this compound. prime-avenue.comarxiv.org By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. arxiv.org This predicted spectrum can be compared with experimental data to confirm the structure and assign vibrational modes. Key vibrational bands for this ester would include P=O stretching, P-O-C stretching, and C-H stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H, 13C, and 31P NMR chemical shifts is another valuable application of computational chemistry. github.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts. github.ioresearchgate.net For complex molecules with multiple conformers, it is often necessary to calculate the NMR properties for each stable conformer and then obtain a Boltzmann-averaged spectrum for comparison with experimental results. github.io
Table 4: Computationally Predicted 31P NMR Chemical Shift for this compound and Related Compounds (Illustrative)
| Compound | Predicted 31P Chemical Shift (ppm) |
| This compound | -1.5 |
| Triethyl phosphate | -0.8 |
| Tributyl phosphate | -0.5 |
Note: Values are illustrative and depend on the computational method and solvent model used.
Applications in Advanced Materials Science Featuring Phosphoric Acid, Pentyl Dipropyl Ester
Role of Phosphoric Acid, Pentyl Dipropyl Ester in Polymer Science and Engineering
Organophosphate esters are well-established multifunctional additives in the polymer industry. As a mixed alkyl phosphate (B84403) ester, this compound is anticipated to share properties with this class, contributing to both the processability and functional performance of polymeric materials.
Phosphate esters are recognized for their dual-functionality, acting as both plasticizers and flame retardants. alfa-chemistry.com As a plasticizer, a compound like this compound would be incorporated into a polymer matrix to increase its flexibility, workability, and distensibility. The mechanism involves the insertion of the plasticizer molecules between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg) of the polymer. Research into bio-based plasticizers, for instance, has shown that modifying fatty acid structures can yield effective plasticizers for polymers like PVC, a principle that underscores the ongoing development in this field. researchgate.net The plasticizing effect is often confirmed by a measurable shift in the Tg to lower temperatures. researchgate.net While specific studies on this compound as a primary plasticizer are not prevalent in the reviewed literature, its chemical structure is consistent with compounds used for this purpose, suggesting it could improve the flow processability of plastics during molding. alfa-chemistry.com
The primary application of many phosphate esters in polymer engineering is as halogen-free flame retardants. alfa-chemistry.com The flame retardant action of phosphorus-containing compounds, including esters like this compound, occurs through a combination of condensed-phase and gas-phase mechanisms.
Condensed-Phase Mechanism: Upon heating during the initial stages of combustion, the phosphate ester decomposes to produce phosphoric acid, which then dehydrates to form polyphosphoric acid. alfa-chemistry.com This substance acts as a catalyst for the charring of the polymer surface. A viscous, insulating layer of polyphosphoric acid and carbonaceous char forms on the material's surface, acting as a physical barrier. alfa-chemistry.comnih.gov This barrier inhibits the transfer of heat to the underlying polymer and restricts the flow of flammable volatile degradation products to the flame zone, thereby suppressing combustion and preventing re-ignition. alfa-chemistry.com
Gas-Phase Mechanism: In the gas phase, phosphorus-containing compounds can also interrupt the combustion cycle. During burning, volatile phosphorus-containing radicals, such as PO•, are generated. alfa-chemistry.comncsu.edu These radicals are highly reactive and function as scavengers, combining with key high-energy radicals (H• and OH•) that propagate the combustion chain reaction in the flame. alfa-chemistry.com This quenching of essential radicals suppresses the flame and reduces the flammability of the material.
Table 1: Flame Retardant Mechanisms of Phosphate Esters
| Phase | Mechanism | Description |
|---|---|---|
| Condensed Phase | Char Formation | Decomposes to polyphosphoric acid, promoting the formation of a protective carbonaceous char layer on the polymer surface. This layer insulates the underlying material and limits the release of flammable volatiles. alfa-chemistry.comnih.gov |
| Gas Phase | Radical Scavenging | Releases phosphorus-containing radicals (e.g., PO•) into the gas phase, which quench flammable radicals (H•, OH•) that are necessary to sustain the combustion process. alfa-chemistry.comncsu.edu |
This compound in Lubricant Formulations
In tribology, organophosphate esters are valued additives for enhancing the performance of lubricants, particularly under demanding operational conditions. Their effectiveness stems from their ability to interact with metal surfaces to reduce friction and wear.
Phosphoric acid esters function as highly effective anti-wear (AW) and extreme pressure (EP) additives. clariant.comwikipedia.org These additives are crucial in applications like gearboxes and metalworking fluids where machinery components are subjected to intense pressure and friction. wikipedia.orggoogle.com
The distinction between AW and EP additives lies in the conditions under which they activate. Anti-wear additives form a protective film to prevent wear under boundary lubrication conditions, while extreme pressure additives react chemically with metal surfaces at the very high localized temperatures (300-1000 °C) generated by asperity contacts under severe loads. wikipedia.orgprecisionlubrication.com
Phosphorus-containing additives, a category that includes this compound, are effective in a temperature range of approximately 240°C to 900°C. google.com Under these conditions, the additive decomposes and reacts with the metal surface to form a sacrificial chemical reaction layer, often a complex iron phosphate/polyphosphate film. precisionlubrication.com This boundary film has a lower shear strength than the base metal, preventing direct metal-to-metal contact, catastrophic welding, and excessive wear of the components. google.com Research has demonstrated that the anti-wear capability of certain organophosphorus additives can be significantly higher than that of traditional additives like tricresyl phosphate (TCP). google.com
Table 2: Comparison of Lubricant Additive Temperature Efficacy
| Additive Type | Typical Temperature Range (°C) | Primary Function |
|---|---|---|
| Fatty Oil Additives | Up to ~200°C | Form adhering films to increase lubricity. google.com |
| Phosphorus-Containing Additives | ~240°C to 900°C | Form chemical reaction layers to prevent wear under high pressure. google.com |
The thermal and oxidative stability of a lubricant is critical for its operational lifespan, especially in high-temperature applications such as jet engines. dtic.mil Polyol esters are often used as base stocks in such lubricants due to their inherent stability. smarteureka.comnih.gov Additives like organophosphates can further modify these properties.
Research on neopentyl polyol esters has shown that the presence of phosphorus-containing compounds can significantly improve the thermal stability of the lubricant. dtic.mil For instance, tricresyl phosphate (TCP) has been shown to effectively stabilize metal-sensitive polyol esters by passivating active metal surfaces, thereby preventing catalytic degradation of the oil. dtic.mil Concentrations of 1.0% to 2.0% were found to be effective in improving stability under pyrolysis conditions. dtic.mil
However, the presence of water can lead to the hydrolysis of phosphate esters, forming phosphoric acid. precisionlubrication.com While this can aid in rust protection, it can also promote hydrolytic degradation of the base ester, a factor that must be managed in lubricant formulations. precisionlubrication.comdtic.mil The inherent structure of this compound, being fully saturated, suggests it would possess good oxidation stability compared to unsaturated esters. nih.gov
Development of Functional Coatings and Films Utilizing this compound
In the realm of coatings and films, phosphoric acid ester derivatives have been developed as effective wetting agents and dispersants. google.com For a compound like this compound, this functionality would be relevant in the formulation of paints, inks, and other functional coatings.
These additives work by adsorbing onto the surface of pigments and fillers, providing steric or electrostatic stabilization that prevents them from agglomerating. This action is crucial for producing stable, uniform dispersions. By improving the wetting and stabilization of solid particles within a liquid binder system, these esters can significantly reduce the viscosity of the formulation. google.com This allows for the production of coatings with a higher solids content, which in turn reduces the amount of volatile organic compounds (VOCs) that need to be used as solvents, leading to more environmentally friendly products. google.com The universal applicability in both polar and nonpolar binder systems makes phosphate ester derivatives versatile additives in the coatings industry. google.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Polyphosphoric acid |
| Tricresyl phosphate (TCP) |
| Polyvinyl chloride (PVC) |
Investigation into this compound Reveals Research Gap in Self-Assembling Properties
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data on the self-assembling properties of the compound this compound are currently available.
While the broader class of organophosphate esters is known for a wide range of applications, including as flame retardants, plasticizers, and hydraulic fluids, the specific area of self-assembly for this particular mixed ester appears to be an uninvestigated field of materials science. acs.orgresearchgate.nettaylorfrancis.com
Organophosphates are organic derivatives of phosphoric acid and can be structured as mono-, di-, or triesters. acs.org The potential for an organophosphate to self-assemble into structures like micelles or vesicles is typically dependent on it possessing an amphiphilic nature, meaning the molecule has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The hydrophilic "head" is usually the phosphate group, while the hydrophobic "tail" consists of the alkyl or aryl chains.
Research into other organophosphate compounds has demonstrated such self-assembling behaviors. For instance, studies on simple single-chain amphiphiles like decyl phosphate have shown they can form vesicles, particularly in the presence of co-surfactants. nih.gov Similarly, the self-assembly of long-chain alkyl phosphates into ordered monolayers (SAMs) on surfaces like titanium oxide is well-documented, with the quality of the assembly dependent on the length of the alkyl chains. acs.orgnih.govresearchgate.net
However, for this compound, a triester with relatively short and mixed alkyl chains (one pentyl and two propyl groups), the specific balance of hydrophilic and lipophilic properties that would drive self-assembly in a solution has not been characterized. The critical micelle concentration (CMC), which is a fundamental measure of the concentration at which an amphiphile begins to form micelles, is unknown for this compound. figshare.commdpi.com
The absence of published data—including experimental results, theoretical calculations, or even mentions in broader surveys of organophosphate properties—indicates a significant gap in the current scientific knowledge. Therefore, it is not possible to provide detailed research findings or data tables on the self-assembling properties of this compound as requested. Further empirical research would be required to determine if this compound exhibits any self-assembling characteristics and to what extent.
Phosphoric Acid, Pentyl Dipropyl Ester As a Chemical Intermediate or Precursor
Utilization in the Synthesis of Other Organophosphate Compounds
Mixed trialkyl phosphates like pentyl dipropyl phosphate (B84403) can theoretically serve as intermediates in the synthesis of other, more complex organophosphate compounds. The fundamental reactivity of organophosphates allows for their transformation into a variety of derivatives. For instance, the alkyl groups can be selectively cleaved or modified to introduce new functional groups.
The synthesis of such mixed esters can be achieved through various methods, though the specific synthesis of pentyl dipropyl phosphate is not widely detailed. General methods for creating mixed phosphate esters include the stepwise esterification of phosphoric acid or phosphorus oxychloride with different alcohols. Another approach involves the transesterification of a symmetrical trialkyl phosphate with a different alcohol. These reactions often require careful control of stoichiometry and reaction conditions to achieve the desired mixed ester with a good yield.
Once formed, a mixed ester like pentyl dipropyl phosphate could undergo further reactions. For example, it could be a precursor in the synthesis of other phosphate esters with different alkyl or aryl groups through transesterification. However, specific industrial or large-scale synthetic applications of pentyl dipropyl phosphate as a key intermediate are not prominently featured in available scientific literature.
Intermediary Role in Complex Organic Synthesis Pathways
Organophosphates are versatile reagents and intermediates in a broad range of organic transformations, including cross-coupling reactions like the Suzuki and Negishi reactions, which are pivotal in the formation of carbon-carbon bonds. nih.gov In these contexts, the phosphate group can act as a leaving group. While research has highlighted the utility of various organophosphates in these roles, specific studies detailing the use of pentyl dipropyl phosphate are absent from the current body of public knowledge.
The field of neurological disorder research often involves the synthesis of novel molecules that can interact with specific biological targets in the nervous system. Organophosphorus compounds have a known history in this area, both as therapeutic agents and as toxins that have helped to elucidate neurological pathways.
The potential for an organophosphate like pentyl dipropyl phosphate to be a precursor in this field would depend on its ability to be transformed into a biologically active molecule. This could involve modifications to the alkyl chains or the phosphate core to mimic endogenous ligands or to inhibit specific enzymes. For example, derivatives of organophosphates are studied for their effects on cholinesterases, enzymes critical for nerve function.
However, a direct link between "Phosphoric acid, pentyl dipropyl ester" and the synthesis of compounds for neurological disorder research is not established in the available scientific and patent literature. The global burden of neurological disorders is significant, driving extensive research into new therapeutic avenues, yet this specific compound has not been identified as a key player in published studies. nih.gov
Catalyst or Reagent in Chemical Transformations
The catalytic activity of organophosphorus compounds is a well-established area of research. They can act as ligands for metal catalysts, influencing the selectivity and efficiency of reactions. Furthermore, some organophosphorus compounds can themselves act as organocatalysts.
The structure of pentyl dipropyl phosphate, a neutral trialkyl phosphate, does not immediately suggest a primary catalytic role in the same way that a phosphine (B1218219) or a phosphonium (B103445) salt might. While the phosphate group can coordinate to metal centers, its use as a ligand is less common than that of phosphines. There is no specific evidence in the reviewed literature to suggest that pentyl dipropyl phosphate is employed as a catalyst or a specialized reagent in chemical transformations. Research into phosphorus-containing catalysts is ongoing, but the focus tends to be on other classes of organophosphorus compounds. nih.gov
Biochemical Interactions of Phosphoric Acid, Pentyl Dipropyl Ester Non Clinical Focus
Studies Involving Enzyme Interactions with Phosphoric Acid, Pentyl Dipropyl Ester
No specific studies on the interaction of this compound with any enzyme were identified in the available literature.
Substrate Specificity and Binding Affinity Studies
There is no available data from substrate specificity or binding affinity studies for this compound.
Enzymatic Degradation Pathways of this compound
The enzymatic degradation pathways for this compound have not been documented.
Interaction with Biomimetic Systems
No research detailing the interaction of this compound with biomimetic systems could be located.
Effects on Cellular Components (non-human, non-clinical)
There are no published studies on the effects of this compound on non-human or non-clinical cellular components.
Environmental Fate and Transformation Pathways of Phosphoric Acid, Pentyl Dipropyl Ester
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. For organophosphate esters like Phosphoric acid, pentyl dipropyl ester, the primary abiotic degradation pathways are photolysis and hydrolysis.
Photolytic Degradation Studies
Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of OPEs in water is generally considered a slow process, indirect photolysis, involving photosensitizing substances like humic acids present in natural waters, can enhance degradation rates.
Studies on various OPEs have shown that photocatalysis, often using titanium dioxide (TiO2) as a catalyst, can significantly accelerate their degradation. epa.gov For instance, the photocatalytic degradation of dimethoate, another organophosphate compound, has been demonstrated using nanosized TiO2 powder. epa.gov The effectiveness of photolytic degradation is influenced by factors such as the intensity of light, the presence of photosensitizers, and the chemical structure of the OPE. For asymmetric alkyl esters like this compound, the different alkyl chains (one pentyl and two propyl groups) may influence the molecule's susceptibility to photolytic attack, though specific data are not available.
Table 1: Illustrative Examples of Photolytic Degradation of Selected Organophosphate Esters (Data for analogous compounds)
| Compound | Conditions | Half-life (t1/2) | Reference |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | UV/TiO2 | 1.5 h | F. Sayed, et al. (2018) |
| Triphenyl phosphate (TPhP) | Simulated sunlight | >100 h | K. S. Kim, et al. (2007) |
| Tributyl phosphate (TBP) | UV light | Slow | E. D. V. S. de Almeida, et al. (2011) |
This table provides examples for related OPEs to illustrate the concept of photolytic degradation and is not data for this compound.
Hydrolysis in Natural Water Systems
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For organophosphate esters, hydrolysis involves the cleavage of the ester bonds, leading to the formation of the corresponding alcohol(s) and phosphoric acid or its partially esterified derivatives. The rate of hydrolysis is highly dependent on pH and temperature.
Generally, trialkyl phosphates are susceptible to hydrolysis, and the reaction can be catalyzed by both acids and bases. In alkaline conditions, the hydrolysis of trialkyl phosphates typically involves the removal of one alkyl group. nih.gov The rate of hydrolysis can be influenced by the steric hindrance of the alkyl groups. For this compound, the presence of both pentyl and propyl groups would influence its hydrolysis rate, which is expected to be significant under either acidic or alkaline conditions. nih.gov
Studies on other organophosphate esters have shown that hydrolysis is a key degradation pathway in aquatic environments. inchem.org For example, the hydrolysis half-life of tributyl phosphate (TBP) is estimated to be on the order of days to weeks in natural waters, depending on the specific conditions. nih.gov It is plausible that this compound would exhibit similar behavior, with hydrolysis being a significant abiotic degradation pathway in aquatic systems.
Biodegradation Processes of this compound
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process in the environmental fate of many organic pollutants, including organophosphate esters.
Microbial Metabolism and Metabolite Identification
Microorganisms can utilize organophosphate esters as a source of carbon and phosphorus. The initial step in the biodegradation of trialkyl phosphates typically involves enzymatic hydrolysis by phosphotriesterases, leading to the formation of dialkyl phosphates and the corresponding alcohol. In the case of this compound, this would result in the formation of dipropyl phosphate and pentanol (B124592), or pentyl propyl phosphate and propanol (B110389). These initial metabolites can be further degraded by microbial communities.
While specific studies on the microbial metabolism of this compound are not available, research on other OPEs has identified various bacterial strains capable of their degradation. For example, some bacteria can completely mineralize certain OPEs to carbon dioxide, water, and inorganic phosphate.
Factors Influencing Biodegradation Rates in Diverse Ecosystems
The rate of biodegradation of organophosphate esters in the environment is influenced by a multitude of factors, including:
Microbial Population: The presence and abundance of microorganisms capable of degrading the specific OPE are critical.
Temperature: Biodegradation rates generally increase with temperature up to an optimal point for the active microbial community.
pH: The pH of the soil or water can affect both the microbial activity and the chemical stability of the OPE.
Nutrient Availability: The presence of other nutrients can influence microbial growth and their ability to degrade the target compound.
Oxygen Levels: Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, though the rates and pathways may differ.
Bioavailability: The extent to which the OPE is available to microorganisms, which is influenced by its sorption to soil or sediment particles.
Studies on various OPEs have demonstrated that biodegradation can be a significant removal mechanism in soil and water. For instance, in one study, the biodegradation half-lives of several OPEs in coastal sediments under biotic conditions ranged from 16.8 to 46.8 days. inchem.org
Table 2: Illustrative Biodegradation Half-lives of Selected Organophosphate Esters in Sediment (Data for analogous compounds)
| Compound | Condition | Half-life (t1/2) | Reference |
| Tri-iso-butyl phosphate (TiBP) | Biotic | 20.8 days | M. Vila-Costa, et al. (2022). inchem.org |
| Tri-n-butyl phosphate (TnBP) | Biotic | 21.3 days | M. Vila-Costa, et al. (2022). inchem.org |
| Tris(2-chloroethyl) phosphate (TCEP) | Biotic | 16.8 days | M. Vila-Costa, et al. (2022). inchem.org |
This table provides examples for related OPEs to illustrate the concept of biodegradation and is not data for this compound.
Sorption and Leaching Behavior in Environmental Matrices
Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. Leaching is the process by which a chemical dissolves in a liquid and is transported through the soil profile. These processes are critical in determining the mobility and bioavailability of organophosphate esters in the environment.
The sorption of OPEs to soil and sediment is primarily governed by their hydrophobicity, which is often expressed as the octanol-water partition coefficient (Kow). OPEs with higher Kow values tend to be more hydrophobic and sorb more strongly to organic matter in soil and sediment. The structure of this compound, with its alkyl chains, suggests it will have a moderate to high hydrophobicity and thus a tendency to sorb to soil and sediment.
The extent of sorption influences the potential for leaching. Compounds that are strongly sorbed are less likely to leach into groundwater. The organic carbon content of the soil is a key factor, with higher organic carbon leading to greater sorption. scispace.com Soil pH can also play a role by affecting the surface charge of soil particles and the speciation of the OPE. scispace.com
While specific sorption coefficients (Kd or Koc) for this compound are not available, data for other trialkyl phosphates can provide an indication of its likely behavior. For example, tributyl phosphate has a moderate sorption potential in many soils. nih.gov This suggests that this compound may also exhibit significant sorption, which would limit its mobility in the subsurface. However, in soils with low organic matter content, leaching to groundwater could be a more significant transport pathway.
Future Research Directions and Emerging Applications of Phosphoric Acid, Pentyl Dipropyl Ester
Exploration of Advanced Functionalization Strategies
The molecular structure of Phosphoric acid, pentyl dipropyl ester offers multiple sites for chemical modification to enhance its properties or introduce new functionalities. Future research is likely to move beyond its basic form, exploring advanced strategies to create tailored molecules for specific applications.
One promising avenue is the site-selective C–H functionalization of the alkyl chains (pentyl and propyl groups). Research into other alkyl esters has demonstrated that radical-mediated reactions can activate otherwise inactive C-H bonds, allowing for the introduction of new chemical moieties without requiring a metal catalyst. bg.ac.rs Applying such techniques to pentyl dipropyl ester could yield derivatives with altered physical properties, such as viscosity, thermal stability, or solubility.
Another key area is the post-polymerization modification of materials. Scientists have successfully grafted functional groups onto polymer backbones using active ester chemistry. acs.org This suggests a strategy where pentyl dipropyl ester, or a derivative, could be covalently bonded to polymers, serving as an integrated plasticizer or flame retardant. This would prevent leaching, a common issue with additive OPEs. Functionalization could also involve introducing moieties like peptides or specialized linkers to create highly specific interactions in advanced materials. mdpi.com
Table 1: Potential Functionalization Strategies for this compound
| Strategy | Reagents/Method | Potential Outcome |
|---|---|---|
| Site-Selective C-H Functionalization | Radical initiators (e.g., DTBP) | Modified solubility, viscosity, and thermal properties. bg.ac.rs |
| Active Ester Grafting | Polymer brushes with active ester groups | Covalent integration into polymer matrices, reducing migration. acs.org |
| Peptide/Biomolecule Conjugation | N-terminus cysteine, PEG linkers | Creation of biocompatible materials or targeted delivery systems. mdpi.com |
| Click Chemistry | Azide or alkyne derivatives | Modular and efficient attachment to other molecules or surfaces. |
These strategies represent a shift from using the ester as a simple additive to designing it as a sophisticated molecular building block.
Integration into Multi-component Systems for Enhanced Performance
The performance of this compound can be significantly amplified by integrating it into multi-component systems. This approach leverages synergistic interactions between different molecules to achieve properties that are not possible with a single compound.
Future research could explore the use of this ester in multi-component reactions (MCRs), which allow for the one-pot synthesis of complex molecules. tandfonline.com By participating as a reactant or a catalytic component in an MCR, it could be incorporated into novel chemical structures, such as 1,3-oxazolidines or other functional heterocycles, opening doors to new applications in materials science or as synthetic intermediates. tandfonline.com
As an additive, its role can be enhanced in combination with other substances. For instance, in polymer formulations, it could be part of a package of plasticizers and flame retardants where the specific ratio of components is optimized for performance. In the context of industrial solvents, its properties could complement those of other organic solvents like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PMA) to create custom blends for specific electronic or coating applications. researchgate.net The key is to move beyond a one-size-fits-all approach and design sophisticated mixtures where each component, including pentyl dipropyl ester, plays a defined role.
Sustainable Synthesis and Life Cycle Assessment
With growing environmental awareness, the future production of this compound will necessitate sustainable practices. This involves both developing greener synthesis routes and conducting comprehensive life cycle assessments (LCA).
Future synthesis methods will likely focus on "green chemistry" principles. This could include:
Catalysis: Moving away from traditional acid catalysts to more efficient and recyclable options, such as enzyme catalysis (e.g., lipases) or solid acid catalysts, which can reduce waste and energy consumption.
Alternative Feedstocks: Investigating the use of pentanol (B124592) and propanol (B110389) derived from biomass rather than fossil fuels.
Process Intensification: Employing techniques like reactive distillation to combine reaction and separation into a single step, thereby improving yield and reducing energy use, similar to processes developed for other industrial esters. researchgate.net
Development of Novel Analytical Probes for Detection
The detection of OPEs in the environment and in consumer products is a significant area of research. nih.gov While standard methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established for quantifying OPEs mdpi.compnrjournal.comnih.gov, future work will focus on developing faster, more sensitive, and field-deployable analytical probes.
A major emerging trend is the use of fluorescent sensors. mdpi.com These probes can be designed to exhibit a change in fluorescence intensity or color upon binding to an organophosphate. brighton.ac.uk Researchers are developing systems based on:
Fluorescent Chemosensors: Small organic molecules that are synthesized to have a specific affinity for OPEs. mdpi.com
Enzyme-Based Biosensors: These sensors utilize enzymes like acetylcholinesterase (AChE) or esterase 2, whose activity is inhibited by OPEs. mdpi.comnih.govresearchgate.net The change in enzyme activity can be linked to a fluorescent or electrochemical signal. tandfonline.commdpi.com
Peptide Probes: Short peptide sequences can be designed to bind to OPEs, triggering aggregation and a corresponding "turn-on" fluorescence signal. researchgate.netnih.gov
Electrochemical sensors are another promising frontier. These devices use electrodes modified with nanomaterials, such as zirconia nanoparticles or carbon-based materials, which have a high affinity for the phosphate (B84403) group in OPEs. bg.ac.rsacs.org When the target molecule binds to the electrode, it produces a measurable electrical signal. acs.org
Table 2: Emerging Analytical Probes for Organophosphate Ester Detection
| Probe Type | Mechanism | Potential Advantages |
|---|---|---|
| Fluorescent Sensors | Fluorescence quenching, enhancement, or shift upon binding. mdpi.combrighton.ac.uk | High sensitivity, potential for real-time monitoring. nih.gov |
| Electrochemical Sensors | Target binding to a modified electrode generates an electrical signal. acs.orgtandfonline.com | Portability, low cost, and rapid response. tandfonline.com |
| Enzyme Biosensors | Inhibition of enzymes like AChE or esterase 2. mdpi.comresearchgate.net | High selectivity and sensitivity. mdpi.com |
| Peptide-Based Probes | OPE binding induces peptide aggregation and fluorescence. researchgate.netnih.gov | Novel mechanism with high potential for specific design. nih.gov |
The development of these novel probes will be essential for monitoring the presence of this compound in various matrices and ensuring environmental and consumer safety.
Q & A
Q. What are the optimal synthetic routes for phosphoric acid, pentyl dipropyl ester, and how can its purity be validated?
Methodological Answer :
- Synthesis : Use esterification reactions between phosphoric acid and pentanol/propanol derivatives under acid catalysis. Optimize molar ratios (e.g., 1:3 acid-to-alcohol) and reflux conditions (e.g., 80–100°C for 6–12 hours).
- Purification : Distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the ester.
- Characterization :
- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>31</sup>P NMR spectra to confirm ester bond formation and substituent positions.
- GC-MS : Quantify purity (>98%) and detect side products (e.g., unreacted alcohols or phosphate byproducts).
- Elemental Analysis : Verify C, H, and P content against theoretical values.
- Reference : Analogous protocols for phthalate esters suggest deuterated solvents (e.g., CDCl3) improve NMR resolution .
Q. What analytical techniques are suitable for quantifying trace impurities in phosphoric acid esters?
Methodological Answer :
- HPLC with UV/Vis Detection : Use C18 columns and isocratic elution (e.g., 70:30 methanol/water) to separate impurities. Calibrate with spiked standards.
- ICP-OES : Detect trace metal contaminants (e.g., catalyst residues like Sn or Ti) with detection limits <1 ppm.
- FTIR Spectroscopy : Identify functional groups of impurities (e.g., residual hydroxyl groups).
Advanced Research Questions
Q. How can computational modeling predict the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of ester linkages at different pH levels. Use software like Gaussian or ORCA.
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers (pH 1–14) to predict hydrolysis rates.
- Validation : Compare simulation results with experimental hydrolysis data (e.g., using <sup>31</sup>P NMR to track degradation kinetics).
Q. How do structural modifications (e.g., alkyl chain length) influence the thermal stability of phosphoric acid esters?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) for derivatives (e.g., pentyl vs. propyl chains).
- Differential Scanning Calorimetry (DSC) : Analyze phase transitions and activation energy (Ea) of degradation.
- Data Interpretation : Use Arrhenius plots to correlate chain length with thermal resilience.
Data Contradiction and Validation
Q. How to resolve discrepancies in reported solubility values for phosphoric acid esters across studies?
Methodological Answer :
- Standardized Protocols : Replicate experiments using identical solvents (e.g., dichloromethane or hexane) and temperatures (25°C ± 0.5°C).
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.
- Replicated Analysis : Validate findings via independent labs, as suggested in Mendelian randomization studies .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


